Illudosin
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Overview
Description
Illudosin is a natural product found in Omphalotus nidiformis and Omphalotus illudens with data available.
Scientific Research Applications
Isolation and Structural Elucidation
Illudosin is a novel sesquiterpene isolated from Clitocybe illudens. Its structure was determined using advanced NMR techniques, including heteronuclear correlation spectra and NOE experiments. This compound is considered an intermediate in the biosynthesis of fomannosin, a related sesquiterpene (Arnon, Cardillo, Nasini, & Pava, 1991).
Biosynthesis Study
Research on the biosynthesis of illudosin by the Basidiomycete Omphalotus nidiformis revealed intricate details about the incorporation of carbon isotopes into the compound. This study enhanced the understanding of sesquiterpene biosynthesis and proposed a mechanism involving carbocations at the active site of the cyclase enzyme (Burgess & Barrow, 1999).
Synthetic Studies
Efforts to synthesize illudosin have been made to understand its complex molecular structure. A synthetic approach involved constructing a tricyclic core, strategic bond disengagement, and functional group adjustments. This research contributes to the field of organic chemistry, particularly in the synthesis of complex natural products (Mehta & Sreenivas, 2003).
Discovery of Related Compounds
In the study of Agrocybe salicacola, researchers identified two novel fomannosane-type sesquiterpenoids along with illudosin. Their structures were elucidated using spectroscopic analysis, contributing to the knowledge of natural compounds in mushrooms (Liu et al., 2012).
properties
Product Name |
Illudosin |
---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(2E)-2-[(2R,4S)-4-hydroxy-2-[(1R,2S)-2-hydroxy-4,4-dimethylcyclopentyl]-2-methylcyclobutylidene]propanal |
InChI |
InChI=1S/C15H24O3/c1-9(8-16)13-12(18)7-15(13,4)10-5-14(2,3)6-11(10)17/h8,10-12,17-18H,5-7H2,1-4H3/b13-9-/t10-,11-,12-,15+/m0/s1 |
InChI Key |
NAUZEYXSLBTBJP-POOLVOQKSA-N |
Isomeric SMILES |
C/C(=C/1\[C@H](C[C@]1(C)[C@H]2CC(C[C@@H]2O)(C)C)O)/C=O |
Canonical SMILES |
CC(=C1C(CC1(C)C2CC(CC2O)(C)C)O)C=O |
synonyms |
illudosin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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